1-benzyl2-tert-butyl3-methylcyclopropane-1,2,3-tricarboxylate,Mixtureofdiastereomers
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Overview
Description
The compound “2-O-Benzyl 3-O-tert-butyl 1-O-methyl cyclopropane-1,2,3-tricarboxylate” is a cyclopropane derivative. Cyclopropane is a type of hydrocarbon molecule that consists of three carbon atoms linked together in a ring, with the remaining bonds on each carbon atom filled by hydrogen atoms . The “2-O-Benzyl 3-O-tert-butyl 1-O-methyl” part of the name indicates that the cyclopropane ring is substituted with benzyl, tert-butyl, and methyl groups at the 2, 3, and 1 positions, respectively .
Molecular Structure Analysis
The molecular structure of this compound would consist of a cyclopropane ring, which is a triangle of carbon atoms, with the benzyl, tert-butyl, and methyl groups attached at the 2, 3, and 1 positions, respectively . The exact spatial arrangement of these groups would depend on the specific synthesis conditions and the stereochemistry of the starting materials .Chemical Reactions Analysis
As a cyclopropane derivative, this compound could potentially undergo reactions typical of cyclopropanes, such as ring-opening reactions under certain conditions . The presence of the benzyl, tert-butyl, and methyl groups could also influence the reactivity of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of the atoms and the presence of the benzyl, tert-butyl, and methyl groups . For example, the presence of these groups could influence the compound’s solubility, boiling point, and melting point .Scientific Research Applications
Versatile Building Block for Cyclopropyl-Containing Amino Acids : Methyl 2‐(benzyloxycarbonylamino)‐2‐cyclopropylideneacetate, a compound related to 2-O-Benzyl 3-O-tert-butyl 1-O-methyl cyclopropane-1,2,3-tricarboxylate, has been shown to be reactive in Michael additions and Diels–Alder reactions. These reactions lead to new cyclopropyl-containing amino acids in protected form, demonstrating its utility as a building block in synthesizing complex organic compounds (Limbach et al., 2009).
Catalytic Transformations and Radical Reactions : The compound has been used in various catalytic transformations and radical reactions. For instance, the reaction of tetrakis(tri-tert-butylsilyl)cyclotrigermene with trityl tetraphenylborate produces a compound with a 2π-electron system, showcasing its potential in advanced chemical synthesis (Sekiguchi et al., 1997).
Precursors in Pharmaceutical Synthesis : This compound also serves as a precursor in the synthesis of pharmaceuticals. For example, the synthesis and evaluation of CC-1065 and Duocarmycin analogues, incorporating structural modifications in their alkylation subunits, involve compounds closely related to 2-O-Benzyl 3-O-tert-butyl 1-O-methyl cyclopropane-1,2,3-tricarboxylate (Boger et al., 1997).
Advanced Organic Synthesis : The compound finds use in advanced organic synthesis. For instance, synthesis and reactions of 1-amino-2,2-dialkylcyclopropane-1-carbonitriles and -carboxamides, which are potential precursors of ACC derivatives, involve similar cyclopropane structures (Aelterman et al., 1999).
Lithiated Cyclopropanecarboxylates in Organic Chemistry : Lithiated tert-Butyl and 2,6-Di(tert-butyl)-4-methylphenyl cyclopropanecarboxylates, related to the compound , are used in reactions with alkyl halides, aldehydes, acyl chlorides, and heteroelectrophiles. These reactions demonstrate the role of such compounds in generating α-substituted esters and acids, highlighting their versatility in organic synthesis (Häner et al., 1986).
Future Directions
Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity, given that many cyclopropane derivatives are biologically active . Additionally, studying the properties of this compound could provide insights into the properties of cyclopropane derivatives more generally .
Properties
IUPAC Name |
2-O-benzyl 3-O-tert-butyl 1-O-methyl cyclopropane-1,2,3-tricarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O6/c1-18(2,3)24-17(21)14-12(15(19)22-4)13(14)16(20)23-10-11-8-6-5-7-9-11/h5-9,12-14H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXCBATYUISGMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(C1C(=O)OCC2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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